molecular formula C11H12N2O5 B14541673 3-Acetamido-6-methyl-2-nitrophenyl acetate CAS No. 62106-35-8

3-Acetamido-6-methyl-2-nitrophenyl acetate

Cat. No.: B14541673
CAS No.: 62106-35-8
M. Wt: 252.22 g/mol
InChI Key: PNDHXHFGLBRSNW-UHFFFAOYSA-N
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Description

3-Acetamido-6-methyl-2-nitrophenyl acetate is an organic compound with a complex structure that includes an acetamido group, a methyl group, and a nitro group attached to a phenyl ring, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-6-methyl-2-nitrophenyl acetate typically involves multiple steps. One common method includes the nitration of 3-acetamido-6-methylphenol to introduce the nitro group, followed by esterification with acetic anhydride to form the acetate ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-6-methyl-2-nitrophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-acetamido-6-methyl-2-aminophenyl acetate, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Acetamido-6-methyl-2-nitrophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetamido-6-methyl-2-nitrophenyl acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-3-nitrophenyl acetate
  • 6-Acetamido-2-methyl-3-nitropyridine
  • 3-Acetamido-5-acetylfuran

Uniqueness

3-Acetamido-6-methyl-2-nitrophenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62106-35-8

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(3-acetamido-6-methyl-2-nitrophenyl) acetate

InChI

InChI=1S/C11H12N2O5/c1-6-4-5-9(12-7(2)14)10(13(16)17)11(6)18-8(3)15/h4-5H,1-3H3,(H,12,14)

InChI Key

PNDHXHFGLBRSNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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